

# Application Notes and Protocols for Studying CD155 Downregulation Using Rediocide-A

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Rediocide-A, a natural product isolated from a traditional Chinese medicine, has emerged as a promising small molecule for cancer research, particularly in the field of immuno-oncology.[1][2] This compound has been shown to effectively downregulate the expression of the immune checkpoint ligand CD155 (also known as the poliovirus receptor) on the surface of cancer cells. [1][2] The downregulation of CD155 by Rediocide-A has significant functional consequences, most notably the enhancement of natural killer (NK) cell-mediated cytotoxicity against tumor cells.[1][2]

CD155 is frequently overexpressed in various malignancies and plays a dual role in tumor progression.[3] It can promote tumor cell proliferation, migration, and invasion.[3] Furthermore, by engaging with inhibitory receptors such as TIGIT on immune cells, CD155 contributes to an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune surveillance.[4] Therefore, targeting CD155 is a compelling strategy for cancer therapy.

These application notes provide a comprehensive overview of the use of Rediocide-A as a tool to study CD155 downregulation, its effects on anti-tumor immunity, and detailed protocols for relevant in vitro experiments.

## **Data Presentation**



The following tables summarize the quantitative effects of Rediocide-A on CD155 expression and NK cell effector functions as reported in the literature.

Table 1: Effect of Rediocide-A on CD155 Expression in Non-Small Cell Lung Cancer (NSCLC) Cells[1][2]

| Cell Line | Treatment<br>Concentration | Duration | % Downregulation of CD155 |
|-----------|----------------------------|----------|---------------------------|
| A549      | 100 nM                     | 24 h     | 14.41%                    |
| H1299     | 100 nM                     | 24 h     | 11.66%                    |

Table 2: Enhancement of NK Cell-Mediated Cytotoxicity by Rediocide-A[1][2]

| Target Cell Line | Treatment<br>Concentration | Duration | Fold Increase in<br>Lysis |
|------------------|----------------------------|----------|---------------------------|
| A549             | 100 nM                     | 24 h     | 3.58                      |
| H1299            | 100 nM                     | 24 h     | 1.26                      |

Table 3: Effect of Rediocide-A on NK Cell Effector Molecule Secretion[1][2]

| Target Cell<br>Line | Treatment<br>Concentration | Duration | Increase in<br>Granzyme B<br>Level | Fold Increase<br>in IFN-y Level |
|---------------------|----------------------------|----------|------------------------------------|---------------------------------|
| A549                | 100 nM                     | 24 h     | 48.01%                             | 3.23                            |
| H1299               | 100 nM                     | 24 h     | 53.26%                             | 6.77                            |

## Putative Signaling Pathway and Experimental Workflow

The precise signaling pathway through which Rediocide-A downregulates CD155 has not been fully elucidated. However, based on known regulatory mechanisms of CD155 and common



targets of natural product-based anti-cancer agents, a putative pathway can be proposed. Key signaling molecules such as STAT3, SHP2, and c-Myc are often implicated in the regulation of genes involved in cell proliferation and immune evasion.[5][6][7] The following diagram illustrates a hypothetical mechanism where Rediocide-A may inhibit one of these pathways, leading to reduced CD155 expression.





#### Click to download full resolution via product page

Caption: Putative signaling pathway for Rediocide-A-mediated CD155 downregulation.

The following diagram outlines a typical experimental workflow to investigate the effects of Rediocide-A on CD155 expression and its functional consequences.



Click to download full resolution via product page

Caption: Experimental workflow for studying Rediocide-A's effects.

## **Experimental Protocols**

1. Cell Culture and Treatment with Rediocide-A



#### · Materials:

- Cancer cell lines (e.g., A549, H1299)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- Rediocide-A stock solution (dissolved in DMSO)
- Vehicle control (DMSO)
- Cell culture flasks/plates
- Incubator (37°C, 5% CO<sub>2</sub>)

#### · Protocol:

- Culture cancer cells in T-75 flasks until they reach 70-80% confluency.
- Trypsinize and seed the cells into appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for cytotoxicity assays).
- Allow cells to adhere overnight.
- Prepare working concentrations of Rediocide-A by diluting the stock solution in a complete culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
- Remove the old medium from the cells and replace it with the medium containing Rediocide-A or vehicle control.
- Incubate the cells for the desired time period (e.g., 24 hours).[1][2]
- After incubation, harvest the cells for downstream analysis.
- 2. Analysis of CD155 Expression by Flow Cytometry
- Materials:



- Treated and control cells
- Phosphate-Buffered Saline (PBS)
- FACS buffer (PBS with 1% BSA)
- Primary antibody: Anti-CD155 antibody (PE-conjugated or unconjugated)
- Isotype control antibody
- Secondary antibody (if using an unconjugated primary antibody, e.g., FITC-conjugated anti-mouse IgG)
- Flow cytometer
- Protocol:
  - Harvest cells by trypsinization and wash once with PBS.
  - Resuspend the cell pellet in FACS buffer to a concentration of 1x10<sup>6</sup> cells/mL.
  - Aliquot 100 μL of the cell suspension into flow cytometry tubes.
  - Add the anti-CD155 antibody or isotype control to the respective tubes at the manufacturer's recommended concentration.
  - Incubate for 30-45 minutes at 4°C in the dark.
  - Wash the cells twice with 1 mL of FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
  - $\circ$  If using an unconjugated primary antibody, resuspend the cells in 100  $\mu$ L of FACS buffer containing the fluorescently labeled secondary antibody and incubate for 30 minutes at 4°C in the dark.
  - Wash the cells twice as described in step 6.
  - Resuspend the final cell pellet in 300-500 μL of FACS buffer.



- Analyze the samples on a flow cytometer.[8][9][10]
- 3. Analysis of Total CD155 Protein by Western Blot
- Materials:
  - Treated and control cells
  - RIPA lysis buffer with protease inhibitors
  - BCA protein assay kit
  - SDS-PAGE gels
  - PVDF or nitrocellulose membrane
  - Transfer buffer
  - Blocking buffer (5% non-fat milk or BSA in TBST)
  - Primary antibody: Anti-CD155 antibody
  - Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
  - HRP-conjugated secondary antibody
  - Chemiluminescent substrate
  - Imaging system
- · Protocol:
  - Lyse the cells in RIPA buffer on ice for 30 minutes.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
  - Determine the protein concentration using the BCA assay.



- Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-CD155 antibody and loading control antibody overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Add the chemiluminescent substrate and visualize the bands using an imaging system.
   [11][12][13]
- 4. NK Cell-Mediated Cytotoxicity Assay
- Materials:
  - Rediocide-A-treated and control target cancer cells
  - Effector cells: Human NK cells (e.g., primary NK cells or NK-92 cell line)
  - 96-well U-bottom plates
  - Cytotoxicity detection kit (e.g., LDH release assay kit or Calcein-AM release assay)
- Protocol (LDH Release Assay):
  - Seed target cells in a 96-well plate and treat with Rediocide-A as described in Protocol 1.
  - On the day of the assay, prepare effector NK cells at various concentrations to achieve different Effector: Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).



- $\circ$  Carefully remove the medium from the target cells and add 100  $\mu L$  of fresh medium.
- Add 100 μL of the NK cell suspension to the wells containing the target cells.
- Set up control wells:
  - Target spontaneous release (target cells only)
  - Target maximum release (target cells with lysis buffer)
  - Effector spontaneous release (effector cells only)
  - Volume control (medium only)
- Incubate the plate for 4-6 hours at 37°C, 5% CO<sub>2</sub>.
- Centrifuge the plate at 250 x g for 5 minutes.
- Transfer 50 μL of the supernatant from each well to a new flat-bottom 96-well plate.
- Add the LDH reaction mixture according to the manufacturer's instructions and incubate in the dark.
- Measure the absorbance at the appropriate wavelength using a plate reader.
- Calculate the percentage of specific lysis using the formula provided by the kit manufacturer.[14][15][16]
- 5. Measurement of IFN-y and Granzyme B Secretion by ELISA
- Materials:
  - Supernatants from the NK cell-mediated cytotoxicity assay
  - Human IFN-y and Granzyme B ELISA kits
  - ELISA plate reader
- Protocol:



- Collect the supernatants from the co-culture of NK cells and target cells as described in the cytotoxicity assay.
- Perform the ELISA for IFN-y and Granzyme B according to the manufacturer's instructions for the specific kits.
- Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate solution, and a stop solution.
- Measure the absorbance at the specified wavelength using an ELISA plate reader.
- Calculate the concentration of IFN-y and Granzyme B in the samples by comparing the absorbance values to a standard curve.[1][2]

## Conclusion

Rediocide-A serves as a valuable research tool for investigating the role of CD155 in cancer immunology. Its ability to downregulate CD155 expression and consequently enhance NK cell-mediated anti-tumor responses provides a platform to explore the therapeutic potential of targeting the CD155-TIGIT axis. The protocols outlined in these application notes offer a framework for researchers to study the effects of Rediocide-A and other potential CD155-modulating compounds, contributing to the development of novel cancer immunotherapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD155: A Multi-Functional Molecule in Tumor Progression PMC [pmc.ncbi.nlm.nih.gov]

## Methodological & Application





- 4. IL15 Stimulation with TIGIT Blockade Reverses CD155-mediated NK-Cell Dysfunction in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural product preferentially targets redox and metabolic adaptations and aberrantly active STAT3 to inhibit breast tumor growth in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Retreatment with Targeted Therapy | Semantic Scholar [semanticscholar.org]
- 7. Anti-tumor effects by a synthetic chalcone compound is mediated by c-Myc-mediated reactive oxygen species production PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimized flow cytometry protocol for analysis of surface expression of interleukin-1 receptor types I and II PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 12. Western blot protocol Creative BioMart [creativebiomart.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells [jove.com]
- 16. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying CD155
   Downregulation Using Rediocide-A]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15557561#rediocide-c-for-studying-cd155-downregulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com